2-Methylpiperidine-1-carbothioamide
Description
2-Methylpiperidine-1-carbothioamide is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the 2-position and a thiocarbamoyl group (-NHCOS-) at the 1-position. This molecule belongs to the thioamide family, which replaces the oxygen atom in traditional amides with sulfur, enhancing its electronic and steric properties. Thioamides are of significant interest due to their roles in medicinal chemistry, catalysis, and material science, particularly for their ability to engage in hydrogen bonding and metal coordination .
Properties
CAS No. |
938459-00-8 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
2-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C7H14N2S/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
YBOYYKMMFLBHPT-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=S)N |
Canonical SMILES |
CC1CCCCN1C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The substitution pattern on the piperidine ring and the nature of the thioamide substituent critically influence molecular geometry and reactivity. Below is a comparative analysis with structurally related thioamides:
† Hypothetical values inferred from analogous thioamides.
‡ Theoretical data from density functional theory (DFT) studies.
- Electronic Effects : The phenyl group in N-phenylpiperidine-1-carbothioamide delocalizes electron density, weakening the C-S bond (1.681 Å vs. 1.672 Å in the unsubstituted compound) .
Physicochemical Properties
† Estimated based on substituent contributions.
- Solubility : The methyl group enhances lipophilicity compared to the parent piperidine-1-carbothioamide but reduces solubility relative to the phenyl-substituted derivative.
- Thermal Stability : Higher melting points in phenyl-substituted derivatives correlate with extended π-system interactions .
Research Findings and Data Analysis
Crystallographic studies of N-phenylpiperidine-1-carbothioamide reveal a planar thioamide group with a C-S bond length of 1.681 Å, slightly elongated compared to unsubstituted thioamides due to resonance effects . Experimental phasing pipelines using SHELXC/D/E and refinement via SHELXL have been critical in resolving these structural details.
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